molecular formula C8H17Br2N B1378021 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide CAS No. 1384429-85-9

1-(2-Bromoethyl)-4-methylpiperidine hydrobromide

Cat. No.: B1378021
CAS No.: 1384429-85-9
M. Wt: 287.04 g/mol
InChI Key: KRHQPLXFNVFWCS-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methylpiperidine hydrobromide is a chemical compound with the molecular formula C8H17Br2N It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide typically involves the reaction of 4-methylpiperidine with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-4-methylpiperidine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted piperidines, depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include the corresponding amines.

Scientific Research Applications

1-(2-Bromoethyl)-4-methylpiperidine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in modifying biomolecules and synthesizing new compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: Similar in structure but lacks the piperidine ring.

    4-Bromopiperidine hydrobromide: Similar but without the ethyl group.

    2-(Bromomethyl)pyridine hydrobromide: Contains a pyridine ring instead of a piperidine ring.

Uniqueness

1-(2-Bromoethyl)-4-methylpiperidine hydrobromide is unique due to the presence of both a piperidine ring and a bromoethyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(2-bromoethyl)-4-methylpiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c1-8-2-5-10(6-3-8)7-4-9;/h8H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHQPLXFNVFWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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